Fmoc-1-Nal-OH

Catalog No.
S714819
CAS No.
96402-49-2
M.F
C28H23NO4
M. Wt
437.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-1-Nal-OH

CAS Number

96402-49-2

Product Name

Fmoc-1-Nal-OH

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-naphthalen-1-ylpropanoic acid

Molecular Formula

C28H23NO4

Molecular Weight

437.5 g/mol

InChI

InChI=1S/C28H23NO4/c30-27(31)26(16-19-10-7-9-18-8-1-2-11-20(18)19)29-28(32)33-17-25-23-14-5-3-12-21(23)22-13-4-6-15-24(22)25/h1-15,25-26H,16-17H2,(H,29,32)(H,30,31)/t26-/m0/s1

InChI Key

ORWNVJDLEMVDLV-SANMLTNESA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Synonyms

Fmoc-3-(1-naphthyl)-L-alanine;96402-49-2;Fmoc-1-Nal-OH;Fmoc-L-1-Naphthylalanine;(S)-N-Fmoc-1-Naphthylalanine;Fmoc-3-(1naphthyl)-L-alanine;Fmoc-L-3-(1-Naphthyl)-alanine;ST50826360;(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(naphthalen-1-yl)propanoicacid;(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(naphthalen-1-yl)propanoicacid;PubChem11945;FMOC-L-1NAL-OH;AC1MC17X;AC1Q71CM;FMOC-L-NAL(1);KSC491O8T;47433_ALDRICH;SCHEMBL800112;FMOC-ALA(1-NAPH)-OH;Fmoc-3-(1-naphtyl)-L-alanine;47433_FLUKA;CTK3J1789;Fmoc-3(1naphthyl)-Lalanine;MolPort-001-758-476;ORWNVJDLEMVDLV-SANMLTNESA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Peptide Synthesis

Fmoc-3-(1-naphthyl)-L-alanine is a non-natural amino acid commonly used in solid-phase peptide synthesis (SPPS) []. SPPS is a technique for creating peptides and proteins by coupling amino acids one by one in a sequential manner. Fmoc-3-(1-naphthyl)-L-alanine incorporates a naphthyl group into the peptide chain, introducing unique properties such as increased hydrophobicity and potential for fluorescence labeling []. This modified amino acid can be useful for studying protein-protein interactions, protein folding, and the development of novel therapeutic agents [].

Biophysical Studies

The presence of the naphthyl group in Fmoc-3-(1-naphthyl)-L-alanine allows researchers to probe the local environment within a protein using fluorescence spectroscopy []. This technique can provide information about the polarity, flexibility, and accessibility of the surrounding amino acids. Additionally, the aromatic character of the naphthyl group can facilitate protein crystallization, which is essential for determining protein structure using X-ray crystallography [].

Drug Discovery

Fmoc-3-(1-naphthyl)-L-alanine can be incorporated into peptides designed to target specific biological processes. The naphthyl group can enhance the binding affinity of the peptide to its target protein, potentially leading to the development of more potent and selective drugs []. Furthermore, the fluorescent properties of the naphthyl group can be used to monitor drug delivery and track the interaction of the drug with its target in living cells [].

Fmoc-1-Nal-OH, also known as 9-fluorenylmethoxycarbonyl-1-naphthylalanine, is a derivative of the amino acid naphthylalanine. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to temporarily protect the amino group of amino acids. The molecular formula of Fmoc-1-Nal-OH is C28H23NO4, with a molecular weight of approximately 437.49 g/mol. This compound is recognized for its high purity, typically exceeding 98%, making it suitable for various chemical and biological applications .

Fmoc-1-Nal-OH is primarily utilized in Fmoc solid-phase peptide synthesis. In this process, the Fmoc group can be easily removed under basic conditions, allowing for subsequent coupling reactions with other amino acids. The removal of the Fmoc group typically involves treatment with a base such as piperidine, which leads to the formation of the free amine necessary for peptide bond formation .

The general reaction scheme can be summarized as follows:

  • Deprotection:
    Fmoc 1 Nal OH+Base1 Nal OH+Fmoc Base\text{Fmoc 1 Nal OH}+\text{Base}\rightarrow \text{1 Nal OH}+\text{Fmoc Base}
  • Coupling:
    1 Nal OH+Amino AcidPeptide\text{1 Nal OH}+\text{Amino Acid}\rightarrow \text{Peptide}

Fmoc-1-Nal-OH exhibits notable biological activity due to its structural similarity to natural amino acids. It has been studied for its potential role in peptide-based drug design and development. The incorporation of naphthylalanine into peptides can enhance their binding affinity and specificity towards biological targets, making it a valuable tool in medicinal chemistry .

The synthesis of Fmoc-1-Nal-OH typically involves several steps:

  • Preparation of Naphthylalanine: The starting material can be synthesized through various organic reactions involving naphthalene derivatives.
  • Fmoc Protection: The amino group of naphthylalanine is protected using Fmoc anhydride or Fmoc chloride in the presence of a base.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity level.

Detailed synthetic protocols may vary based on specific laboratory practices and desired yields .

Fmoc-TyrosineContains a phenolic hydroxyl groupUsed in peptide synthesis; enhances stabilityFmoc-LeucineAliphatic side chainCommonly used in peptide synthesisFmoc-Phe (Phenylalanine)Aromatic side chainUsed for synthesizing bioactive peptides

Uniqueness of Fmoc-1-Nal-OH

What sets Fmoc-1-Nal-OH apart from these similar compounds is its naphthalene moiety, which contributes to distinct electronic properties and enhances interaction capabilities with target biomolecules. This makes it particularly valuable in designing peptides that require specific binding characteristics or enhanced stability against enzymatic degradation .

Studies involving Fmoc-1-Nal-OH often focus on its interactions with various biological molecules, including enzymes and receptors. These interactions are critical for understanding how modifications to peptide structures can influence biological activity and specificity. Research indicates that peptides containing naphthylalanine can exhibit altered binding affinities compared to their natural counterparts, thereby providing insights into structure-activity relationships .

XLogP3

5.9

Dates

Modify: 2023-08-15

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